Cas no 76391-82-7 (1H-Azepinium, 1-(2-(decyloxy)-2-oxoethyl)-1-heptylhexahydro-, hydroxide)

1H-Azepinium, 1-(2-(decyloxy)-2-oxoethyl)-1-heptylhexahydro-, hydroxide structure
76391-82-7 structure
Product Name:1H-Azepinium, 1-(2-(decyloxy)-2-oxoethyl)-1-heptylhexahydro-, hydroxide
CAS No:76391-82-7
MF:C25H51NO3
MW:413.67734837532
CID:568449
Update Time:2023-08-02

1H-Azepinium, 1-(2-(decyloxy)-2-oxoethyl)-1-heptylhexahydro-, hydroxide Chemical and Physical Properties

Names and Identifiers

    • 1H-Azepinium,1-[2-(decyloxy)-2-oxoethyl]-1-heptylhexahydro-, hydroxide (1:1)
    • degmin
    • 1-[2-(DECYLOXY)-2-OXOETHYL]-1-HEPTYLAZEPAN-1-IUM HYDROXIDE
    • 1H-Azepinium, 1-(2-(decyloxy)-2-oxoethyl)-1-heptylhexahydro-, hydroxide
    • Inchi: 1S/C25H50NO2.H2O/c1-3-5-7-9-10-11-15-19-23-28-25(27)24-26(20-16-12-8-6-4-2)21-17-13-14-18-22-26;/h3-24H2,1-2H3;1H2/q+1;/p-1
    • InChI Key: XYVDNBKDAAXMPG-UHFFFAOYSA-M
    • SMILES: O(CCCCCCCCCC)C(C[N+]1(CCCCCCC)CCCCCC1)=O.[OH-]

Computed Properties

  • Exact Mass: 413.387
  • Monoisotopic Mass: 413.387
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 18
  • Complexity: 362
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.3
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